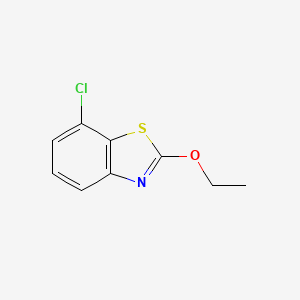

7-Chloro-2-ethoxybenzothiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNOS |

|---|---|

Molecular Weight |

213.68 g/mol |

IUPAC Name |

7-chloro-2-ethoxy-1,3-benzothiazole |

InChI |

InChI=1S/C9H8ClNOS/c1-2-12-9-11-7-5-3-4-6(10)8(7)13-9/h3-5H,2H2,1H3 |

InChI Key |

FLIJXSGPFCQVKU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=C(S1)C(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Chloro 2 Ethoxybenzothiazole and Its Derivatives

Established Synthetic Pathways for Benzothiazole (B30560) Nucleus Formation

The benzothiazole scaffold can be constructed through several reliable synthetic strategies, primarily involving cyclization reactions, nucleophilic aromatic substitution, and metal-catalyzed condensations.

Cyclization Reactions (e.g., 2-aminothiophenol (B119425) condensation)

One of the most fundamental and widely employed methods for synthesizing the benzothiazole nucleus is the condensation of a 2-aminothiophenol with a suitable electrophile, followed by cyclization. organic-chemistry.org This approach offers a versatile entry to a wide array of 2-substituted benzothiazoles. The reaction typically proceeds through the formation of a Schiff base or a related intermediate, which then undergoes intramolecular cyclization to form the thiazole (B1198619) ring.

A variety of reagents can be condensed with 2-aminothiophenols, including aldehydes, carboxylic acids, and their derivatives. For instance, the reaction with aldehydes often requires an oxidizing agent to convert the initially formed benzothiazoline (B1199338) to the aromatic benzothiazole. mdpi.com Brønsted or Lewis acids can be employed to catalyze the condensation and cyclization steps. organic-chemistry.org The nature of the substituent at the 2-position of the resulting benzothiazole is determined by the choice of the reacting partner for the 2-aminothiophenol.

| Reactant for 2-aminothiophenol | Resulting 2-Substituent on Benzothiazole |

| Aldehyd (RCHO) | R |

| Carboxylic Acid (RCOOH) | R |

| Acyl Chloride (RCOCl) | R |

| Nitrile (RCN) | R |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides another avenue for the construction of the benzothiazole ring system. This method is particularly useful for the synthesis of substituted benzothiazoles where the starting materials are appropriately halogenated anilines. For instance, the reaction of an ortho-haloaniline with a sulfur nucleophile can lead to the formation of a 2-aminothiophenol derivative in situ, which then undergoes cyclization. organic-chemistry.org

A notable example involves the reaction of o-haloanilines with potassium O-ethyl dithiocarbonate, which, through an ortho-selective nucleophilic aromatic substitution followed by intramolecular cyclization, affords 2-mercaptobenzothiazoles in high yields. researchgate.net These intermediates can be further functionalized at the 2-position.

Metal-Catalyzed Condensation Reactions (e.g., Copper-catalyzed)

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzothiazoles, often proceeding under milder conditions and with higher efficiency than traditional methods. Copper-catalyzed reactions are particularly prominent in this regard. For example, the copper-catalyzed condensation of 2-aminothiophenols with various partners offers a direct route to 2-substituted benzothiazoles. organic-chemistry.org

One-pot syntheses involving copper-catalyzed C-S bond formation have been developed, allowing for the efficient construction of the benzothiazole core from readily available starting materials. nih.gov These methods often exhibit good functional group tolerance and provide access to a diverse range of benzothiazole derivatives.

Targeted Synthesis of 7-Chloro-2-ethoxybenzothiazole

The synthesis of the specifically substituted this compound requires a multi-step approach, beginning with the formation of a suitably chlorinated benzothiazole precursor, followed by the introduction of the ethoxy group at the 2-position.

A plausible synthetic route commences with the synthesis of 2-amino-7-chlorobenzothiazole. This key intermediate can be prepared from 2,3-dichloroaniline (B127971) through reaction with potassium thiocyanate (B1210189) and bromine.

Introduction of Chloro and Ethoxy Functional Groups

With 2-amino-7-chlorobenzothiazole in hand, the next crucial step is the conversion of the 2-amino group to a 2-ethoxy group. A common strategy for this transformation involves a two-step sequence:

Diazotization of the 2-amino group: The 2-amino-7-chlorobenzothiazole can be treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid or tetrafluoroboric acid), to form the corresponding diazonium salt.

Reaction with ethanol (B145695): The resulting diazonium salt is then reacted with ethanol. This reaction, often referred to as a deamination-alkoxylation, leads to the replacement of the diazonium group with an ethoxy group, yielding the desired this compound.

An alternative approach involves the initial synthesis of 7-chloro-2-mercaptobenzothiazole. This can be achieved through the reaction of 2,3-dichloroaniline with carbon disulfide. The resulting 2-mercapto derivative can then be converted to 7-chloro-2-chlorobenzothiazole by treatment with a chlorinating agent like sulfuryl chloride. researchgate.netresearchgate.net Finally, nucleophilic substitution of the 2-chloro group with sodium ethoxide would furnish the target compound, this compound.

| Precursor | Reagents for Ethoxy Group Introduction |

| 2-Amino-7-chlorobenzothiazole | 1. NaNO₂, H₂SO₄/H₂O; 2. Ethanol |

| 7-Chloro-2-chlorobenzothiazole | Sodium Ethoxide in Ethanol |

Optimization of Reaction Conditions and Yield

For the diazotization and subsequent reaction with ethanol, key parameters to control include:

Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent reaction with ethanol may require gentle heating to drive the reaction to completion.

Acid Concentration: The concentration of the acid used for diazotization can significantly impact the reaction rate and the formation of byproducts.

Purity of Starting Materials: The purity of the 2-amino-7-chlorobenzothiazole is crucial, as impurities can interfere with the diazotization process.

In the alternative route involving nucleophilic substitution, the following factors should be considered for optimization:

Reaction Time and Temperature: The rate of substitution of the 2-chloro group by ethoxide will be dependent on both time and temperature. Careful monitoring is required to ensure complete reaction without degradation of the product.

Concentration of Sodium Ethoxide: The stoichiometry of the sodium ethoxide is important. An excess may be required to drive the reaction to completion, but a large excess could lead to side reactions.

Solvent: Anhydrous ethanol is typically the solvent of choice, as it also serves as the source of the ethoxide nucleophile. The absence of water is critical to prevent the formation of 7-chloro-2-hydroxybenzothiazole as a byproduct.

By systematically optimizing these parameters, the yield and purity of the final product, this compound, can be significantly improved.

Derivatization Strategies for Structural Modification

The derivatization of the this compound core is a key approach to modulate its physicochemical and biological properties. These strategies involve a range of chemical transformations that allow for the systematic alteration of the molecule's structure.

Substitution Reactions on the Benzothiazole Ring

The benzothiazole ring system is amenable to various substitution reactions, offering avenues for structural diversification. benthamscience.com The reactivity of the benzene (B151609) portion of the benzothiazole nucleus is influenced by the fused thiazole ring and the existing substituents. In the case of this compound, the chlorine atom at the 7-position and the ethoxy group at the 2-position direct the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The benzene ring of benzothiazole can undergo electrophilic aromatic substitution reactions such as nitration and sulfonation. masterorganicchemistry.comlibretexts.org The introduction of an electrophile is directed by the activating or deactivating nature of the substituents. The chlorine atom is a deactivating but ortho-, para-directing group, while the thiazole ring itself is generally considered deactivating. The ethoxy group at the C-2 position, being part of the thiazole ring, influences the electron density of the entire heterocyclic system. Electrophilic attack is anticipated to occur at the positions least deactivated by the electron-withdrawing nature of the chloro group and the thiazole moiety. masterorganicchemistry.comuci.edu

Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, its reactivity can be enhanced by the presence of strongly electron-withdrawing groups on the ring, which is not the case in the parent this compound. Conversely, the C-2 position of the benzothiazole ring is known to be susceptible to nucleophilic attack, especially when substituted with a good leaving group. cas.cn While the ethoxy group is not an exceptional leaving group, its displacement by potent nucleophiles under specific conditions cannot be entirely ruled out.

| Reaction Type | Reagents and Conditions | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group onto the benzene ring. |

| Sulfonation | SO₃/H₂SO₄ | Introduction of a sulfonic acid group onto the benzene ring. |

| Nucleophilic Substitution | Strong Nucleophiles (e.g., RNH₂) | Potential displacement of the 2-ethoxy group. |

Scaffold Hybridization Techniques

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely employed technique in drug discovery to develop compounds with improved affinity and efficacy. nih.gov The benzothiazole scaffold is a versatile platform for such modifications. nih.gov

Hybrid molecules can be synthesized by covalently linking the this compound core to other heterocyclic systems or bioactive moieties. This can be achieved by first introducing a reactive handle onto the benzothiazole ring, for instance, through the substitution reactions mentioned previously, followed by coupling with the desired molecular fragment. Common heterocyclic scaffolds hybridized with benzothiazole include oxadiazoles, triazoles, and pyrimidines, which are known to impart a wide range of biological activities. nih.govacs.org

| Hybrid Scaffold | Synthetic Approach | Potential Application |

| Benzothiazole-Oxadiazole | Coupling of a carboxyl-functionalized benzothiazole with a hydrazine, followed by cyclization. | Anticancer agents. nih.gov |

| Benzothiazole-Triazole | Click chemistry reaction between an azide-functionalized benzothiazole and an alkyne-containing molecule. | Various therapeutic areas. |

| Benzothiazole-Pyrimidine | Condensation reaction between an amino-functionalized benzothiazole and a β-dicarbonyl compound. | Kinase inhibitors. |

Incorporation of Diverse Pharmacophores and Linkages

The introduction of specific pharmacophoric groups and various linkers to the this compound scaffold is a key strategy for fine-tuning its biological activity. researchgate.netresearchgate.netrsc.org Pharmacophores are molecular features responsible for a drug's biological activity, and their incorporation can target specific receptors or enzymes. ijper.org

| Pharmacophore/Linker | Point of Attachment | Synthetic Method |

| Amine/Amide Linker | Benzene Ring | Nitration followed by reduction to an amine, then acylation. |

| Ether Linker | C-2 Position | Demethylation/de-ethylation followed by Williamson ether synthesis. |

| Sulfonamide Linker | Benzene Ring | Sulfonation followed by conversion to sulfonyl chloride and reaction with an amine. |

Chemical Reactivity Analysis of this compound and Related Structures

Understanding the chemical reactivity of this compound is fundamental for predicting its metabolic fate, stability, and potential for undergoing further chemical transformations. The key aspects of its reactivity include its behavior under oxidative and reductive conditions.

Oxidation Pathways

The benzothiazole ring system can undergo oxidation at several sites. The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming a sulfoxide (B87167) or a sulfone under controlled conditions. However, more aggressive oxidation can lead to the cleavage of the thiazole ring. scholaris.cascholaris.caresearchgate.net

In the presence of strong oxidizing agents, such as magnesium monoperoxyphthalate, benzothiazole derivatives have been shown to undergo oxidative ring-opening to yield acylamidobenzene sulfonic esters. scholaris.caresearchgate.net For this compound, such a reaction would likely lead to a derivative of 3-amino-4-chlorobenzenesulfonic acid. The reaction of the benzothiazole nucleus with hydroxyl radicals, which can be relevant in atmospheric chemistry, has been shown to result in the hydroxylation of the benzene ring. nih.gov

| Oxidizing Agent | Potential Product |

| Mild Oxidant (e.g., m-CPBA) | This compound-S-oxide |

| Strong Oxidant (e.g., MMPP) | Ring-opened sulfonic acid derivative. scholaris.caresearchgate.net |

| Hydroxyl Radicals | Hydroxylated derivatives on the benzene ring. nih.gov |

Reduction Pathways

The reduction of the benzothiazole ring is less commonly reported than its oxidation. The C=N bond in the thiazole ring is a potential site for reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) could potentially lead to the formation of a dihydrobenzothiazole derivative. However, the aromatic nature of the benzothiazole system imparts significant stability, making the reduction of the ring require relatively harsh conditions.

More commonly, reduction reactions are employed to modify substituents on the benzothiazole ring. For instance, if a nitro group were introduced onto the benzene ring via electrophilic substitution, it could be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This amino group can then serve as a handle for further derivatization.

| Reducing Agent | Substrate | Product |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Nitro-substituted this compound | Amino-substituted this compound |

| Sodium Borohydride (NaBH₄) | This compound | Potentially 7-chloro-2-ethoxy-2,3-dihydrobenzothiazole |

Electrophilic and Nucleophilic Substitution Mechanisms

The reactivity of the this compound core is characterized by a complex interplay of electronic effects from the fused thiazole ring and the substituents on the benzene moiety. These factors dictate the regioselectivity and feasibility of both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

The benzothiazole ring system, in general, is considered electron-deficient due to the electron-withdrawing nature of the fused thiazole heterocycle. This inherent electronic property deactivates the benzene ring towards electrophilic attack compared to benzene itself. However, the substituents on the benzene ring, a chloro group at the 7-position and an ethoxy group at the 2-position (influencing the ring via the thiazole system), play a crucial role in directing incoming electrophiles.

The 7-chloro substituent is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho, para-director because of the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. The 2-ethoxy group, being an electron-donating group, activates the benzothiazole system towards electrophilic substitution, although its influence is mediated through the thiazole ring.

Considering the combined directing effects, electrophilic attack on this compound is predicted to occur at the C4 and C6 positions. The C4 position is ortho to the chloro group, while the C6 position is para to the chloro group. The precise outcome of a specific electrophilic substitution reaction would depend on the nature of the electrophile and the reaction conditions, which can influence the balance between electronic and steric factors.

Mechanism:

The mechanism of electrophilic aromatic substitution on this compound follows the classical two-step pathway:

Formation of the σ-complex (arenium ion): The electrophile (E⁺) attacks the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or σ-complex. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. For attack at the C4 and C6 positions, the positive charge can be delocalized onto the chlorine atom, providing additional resonance stabilization.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the benzene ring and yielding the substituted product.

Detailed research findings on specific electrophilic substitution reactions of this compound are not extensively reported in publicly available literature. However, the principles of electrophilic aromatic substitution allow for the prediction of reactivity and regioselectivity.

Nucleophilic Substitution

Nucleophilic substitution reactions on this compound can occur at two primary sites: the C2-position of the thiazole ring and the C7-position of the benzene ring.

Substitution at the C2-Position:

The C2-position of the benzothiazole ring is susceptible to nucleophilic attack, especially when substituted with a good leaving group. In the case of this compound, the ethoxy group can act as a leaving group. This type of reaction is a form of nucleophilic addition-elimination.

Mechanism:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic C2-carbon, leading to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, expelling the ethoxide ion (EtO⁻) as the leaving group and forming the C2-substituted benzothiazole.

The reactivity of the C2-position towards nucleophiles is enhanced by the electron-withdrawing nature of the benzothiazole ring system.

Nucleophilic Aromatic Substitution (SNAr) at the C7-Position:

The chloro group at the C7-position can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The feasibility of this reaction is significantly influenced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. The fused thiazole ring itself acts as an electron-withdrawing group, which can facilitate SNAr reactions on the benzene ring.

Mechanism:

Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the chlorine atom (C7), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and into the thiazole moiety.

Expulsion of the Leaving Group: The aromaticity is restored by the departure of the chloride ion as the leaving group.

For an SNAr reaction to proceed efficiently, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is typically required to provide sufficient stabilization for the Meisenheimer complex. In this compound, the activating effect of the fused thiazole ring on the C7-position would be a critical factor.

Below is a hypothetical data table illustrating potential nucleophilic substitution reactions and predicted outcomes based on general principles, as specific experimental data for this compound is scarce.

Table 1: Predicted Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu⁻) | Reaction Site | Predicted Product | Reaction Conditions (Hypothetical) |

| Methoxide (B1231860) (CH₃O⁻) | C2 | 7-Chloro-2-methoxybenzothiazole | Sodium methoxide in methanol, reflux |

| Ammonia (NH₃) | C2 | 7-Chloro-2-aminobenzothiazole | Ammonia in ethanol, high pressure, heat |

| Sodium Azide (NaN₃) | C7 | 7-Azido-2-ethoxybenzothiazole | NaN₃ in DMF, heat |

| Sodium Thiophenolate (PhSNa) | C7 | 2-Ethoxy-7-(phenylthio)benzothiazole | Sodium thiophenolate in DMF, heat |

Table 2: Interactive Data on Substituent Effects in Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -Cl | 7 | -I (withdrawing) | +R (donating) | Deactivating | ortho, para |

| -OEt | 2 | -I (withdrawing) | +R (donating) | Activating (via thiazole) | Influences ring |

| Thiazole ring | Fused | -I (withdrawing) | -R (withdrawing) | Deactivating | Meta-directing character |

Molecular Design and Computational Investigations

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in providing insights into the structural features that govern their biological effects.

Selection and Computation of Molecular Descriptors

The foundation of any QSAR model lies in the selection and calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a compound like 7-Chloro-2-ethoxybenzothiazole, a diverse set of descriptors would be calculated to capture its structural and electronic features. Studies on various benzothiazole (B30560) derivatives have successfully employed a range of descriptors to model activities such as anticancer, antimicrobial, and anti-inflammatory effects.

These descriptors are typically categorized as follows:

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity, and density. For instance, the octanol/water partition coefficient (logP) is crucial for predicting a molecule's ability to cross cell membranes, a key factor in its bioavailability.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges. These are particularly important for understanding how a molecule might interact with a biological receptor at an electronic level.

A QSAR study on benzothiazole derivatives with anthelmintic activity, for example, calculated descriptors such as ionization potential, sum of atomic polarizabilities, total polar surface area (T-psa), density, molar refractivity, molecular weight, and the log of the octanol/water partition coefficient (logP(o/w)). Another study on benzothiazole hydrazone derivatives as Bcl-XL inhibitors identified descriptors related to the number of thiazole (B1198619) rings (nThiazoles), the number of hydroxyl groups (nROH), and various 2D and 3D descriptors representing the molecule's topology, shape, and electronic properties as being important for inhibitory activity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzothiazole Derivatives

| Descriptor Class | Specific Descriptor Example | Relevance |

|---|---|---|

| Physicochemical | logP (octanol/water partition coefficient) | Lipophilicity and membrane permeability |

| Physicochemical | Total Polar Surface Area (T-psa) | Drug transport and bioavailability |

| Quantum Chemical | HOMO Energy | Electron-donating ability |

| Quantum Chemical | LUMO Energy | Electron-accepting ability |

Development of Predictive Models for Biological Activity

Once a set of relevant molecular descriptors has been calculated for a series of benzothiazole analogues with known biological activities, statistical methods are employed to develop a predictive QSAR model. A common approach is Multiple Linear Regression (MLR), which generates a linear equation relating the biological activity to the most significant descriptors.

For instance, a QSAR model for the anthelmintic activity of benzothiazole derivatives was developed using MLR, resulting in a statistically significant equation with a squared correlation coefficient (r²) of 0.8004. This indicates that the model could explain over 80% of the variance in the observed biological activity. The model revealed a positive correlation with logP(o/w) and a negative correlation with the total polar surface area (T-psa), suggesting that higher lipophilicity and lower polarity are favorable for this specific activity.

Another technique, Partial Least Squares (PLS) regression, is often used when the number of descriptors is large or when there is multicollinearity among them. The robustness and predictive power of these models are assessed through rigorous internal and external validation techniques. Internal validation often involves a leave-one-out (LOO) cross-validation procedure, which yields a cross-validated squared correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. For external validation, the dataset is split into a training set for model development and a test set for evaluating the model's ability to predict the activity of compounds not used in its creation. A study on benzothiazole derivatives for analgesic and anti-inflammatory activity reported a 2D-QSAR model with an r² of 0.9457 and a q² of 0.9476 for anti-inflammatory activity, demonstrating excellent statistical significance and predictive ability.

Applicability Domain Analysis of QSAR Models

A crucial aspect of QSAR modeling is defining its Applicability Domain (AD). The AD represents the chemical space of molecules for which the model is expected to make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and may not be accurate. The AD is defined based on the range of the molecular descriptors of the training set compounds.

One common method for visualizing the AD is the Williams plot, which graphs the standardized residuals versus the leverage (hat values) of each compound. Compounds with high leverage have a strong influence on the model's parameters. The AD is generally defined by a horizontal line for the standardized residuals (e.g., ±3 standard deviation units) and a vertical line for a warning leverage value (h*). A QSAR study on halogen- and amidino-substituted benzothiazoles with antiproliferative activity utilized a Williams plot to confirm that the test set compounds were within the applicability domain of the developed model, thus ensuring the reliability of the predictions.

Biological Activity and Mechanistic Research in Vitro Studies

Antimicrobial Activity Profiles

Benzothiazole (B30560) derivatives are a well-established class of compounds exhibiting a broad spectrum of antimicrobial activities. Research has consistently shown their potential to inhibit the growth of various pathogenic bacteria and fungi.

Antifungal and Anti-yeast Potency (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of the benzothiazole nucleus is another area of active investigation. Various derivatives have shown inhibitory effects against clinically relevant fungi and yeasts. The structural features of 7-Chloro-2-ethoxybenzothiazole, including the chloro and ethoxy substituents, could contribute to its potential antifungal activity. However, specific MIC values against key fungal pathogens like Candida albicans and Aspergillus niger have not been reported in the reviewed literature.

Investigations into Anti-biofilm Mechanisms

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Several heterocyclic compounds, including some benzothiazole derivatives, have been explored for their ability to inhibit biofilm formation or eradicate existing biofilms. The potential mechanisms could involve interference with quorum sensing, inhibition of cell adhesion, or disruption of the extracellular polymeric substance (EPS) matrix. Investigations into the specific anti-biofilm mechanisms of this compound are currently lacking.

Anticancer and Antiproliferative Investigations

The benzothiazole scaffold is a prominent feature in a number of compounds with demonstrated anticancer activity. These derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

Specific Cell Line Susceptibility to this compound and its Derivatives

The susceptibility of different cancer cell lines to a particular compound can vary significantly. Factors such as the expression of specific cellular targets, metabolic pathways, and drug efflux pumps can all influence the cytotoxic response. Without experimental data, it is not possible to determine the specific susceptibility of cell lines like HepG2, MCF-7, and HCT116 to this compound. Further research is required to elucidate the potential anticancer activity and cell line-specific effects of this compound and its derivatives.

Anti-inflammatory Response Mechanisms (In Vitro)

The anti-inflammatory potential of novel compounds is often assessed through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases and lipoxygenases.

Cyclooxygenase (COX) enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators. nih.gov The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX, particularly the inducible COX-2 isoform, while undesired side effects are often linked to the inhibition of the constitutive COX-1 isoform. nih.govnih.gov Consequently, developing selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. nih.govmdpi.comscbt.comstanford.edu While specific COX-2 inhibition data for this compound is not documented, various heterocyclic structures have been explored as selective COX-2 inhibitors. nih.govrsc.org Studies on benzoxazine (B1645224) derivatives, for example, have identified compounds with potent COX-2 inhibition (IC₅₀ values from 0.57–0.72 μM) and high selectivity over COX-1. rsc.org This suggests that related heterocyclic systems like benzothiazoles are viable candidates for developing novel anti-inflammatory agents.

Lipoxygenases (LOXs) are another class of enzymes that catalyze the peroxidation of polyunsaturated fatty acids, contributing to inflammation and various pathologies. nih.gov Therefore, LOX inhibition is an alternative anti-inflammatory strategy. nih.govnih.govresearchgate.net For example, linoleyl hydroxamic acid has been shown to be a potent inhibitor of 12-LO and 15-LO, with IC₅₀ values of 0.6 µM and 0.02 µM, respectively, while showing weaker activity against COX enzymes. nih.gov The benzothiazole scaffold has also been incorporated into thiazolidinone structures to create potential LOX inhibitors, indicating another avenue for exploring the anti-inflammatory potential of this compound derivatives.

Other Investigated Biological Activities (In Vitro)

Enzyme Inhibition Beyond Specific Targets (e.g., MAO, HSP90, Cathepsin D, JNK)

No published studies were found that investigated the inhibitory activity of this compound against MAO, HSP90, Cathepsin D, or JNK.

Receptor Interaction and Modulation Studies (e.g., Dopamine D2/D3 Receptors, CCR3 Receptor)

There is no available data from in vitro studies detailing the interaction or modulation effects of this compound on Dopamine D2/D3 receptors or the CCR3 receptor.

Structure Activity Relationships Sar of 7 Chloro 2 Ethoxybenzothiazole and Its Analogs

Influence of Substituents on Biological Potency and Selectivity

The diverse biological activities exhibited by benzothiazole (B30560) derivatives—ranging from antimicrobial and anticancer to anti-inflammatory and anticonvulsant—are largely attributable to the substituents on the benzothiazole core. pharmacyjournal.inijpsr.com Alterations to the functional groups at various positions can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors, thereby affecting its interaction with biological targets. rsc.org

The substituent at the C-2 position of the benzothiazole ring is a critical determinant of biological activity. benthamscience.com While direct studies on the 2-ethoxy group are not extensively detailed in the provided literature, its role can be inferred from the broader context of 2-alkoxy and other 2-substituted derivatives.

An alkoxy group, such as the ethoxy moiety in 7-Chloro-2-ethoxybenzothiazole, can influence the molecule's lipophilicity. This property is crucial for membrane permeability and reaching intracellular targets. Compared to a simple hydrogen or a polar amino group at this position, the ethoxy group increases the compound's nonpolar character. The size and flexibility of the ethoxy group can also play a steric role in the binding of the molecule to a receptor or enzyme active site. In the context of anticonvulsant activity, for example, various alkoxy groups at the C-6 position have been shown to be effective, suggesting that such groups are well-tolerated and can contribute positively to biological interactions. nih.gov The ethoxy group's role is often to fine-tune the electronic and steric profile of the C-2 position, balancing solubility and binding affinity.

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The incorporation of halogens like chlorine can alter a molecule's lipophilicity, metabolic stability, and binding interactions. nih.gov

The presence of a chloro group at position 7 of the benzothiazole ring has been specifically noted for its contribution to biological activity. Studies on various benzothiazole derivatives have shown that halogen substitution on the benzene (B151609) ring is often favorable. For instance, the synthesis of derivatives of 1-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol highlighted the importance of this substitution pattern for antimicrobial activity. researchgate.netamazonaws.com In another study, 7-chloro-N-(2, 6-dichlorophenyl) benzo[d] thiazole-2-amine was identified as a potent lead compound, underscoring the significance of the 7-chloro substituent for anticancer and anti-inflammatory effects. nih.gov The chloro group at position 7 can enhance activity through favorable hydrophobic interactions and by modifying the electronic properties of the aromatic system, potentially increasing the binding affinity to target proteins. chalcogen.ro

Substitutions across the benzene portion of the benzothiazole nucleus significantly modulate the therapeutic potential of the resulting analogs. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents are key factors.

Research has systematically explored these effects:

Position 4: Introduction of a chloro group at this position can increase antifungal activity, while a methoxy (B1213986) group (-OCH3) can enhance antibacterial activity. pharmacyjournal.in

Position 5: The introduction of halogens such as chlorine (-Cl) or fluorine (-F) at the 5th position has been shown to increase the potency of benzothiazole compounds. pharmacyjournal.in In some series, 5-substituted alcohol-containing derivatives displayed superior antibacterial activity and improved drug-like properties. nih.gov

Position 6: This position is frequently modified to enhance activity. Electron-donating groups like hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) have been found to boost a compound's potency. pharmacyjournal.in The well-known drug Riluzole, for instance, features a trifluoromethoxy group at position 6. nih.gov

Position 7: As discussed, a chloro group at this position is often beneficial. amazonaws.comnih.gov The combination of a 6-fluoro and 7-chloro substitution has been explored for creating potent antimicrobial and anthelmintic agents. researchgate.net

The following table summarizes the general effects of various substituents on the benzene ring of the benzothiazole scaffold.

| Position | Substituent Group | General Effect on Biological Activity |

| 4 | Chloro (-Cl) | Increased antifungal activity. pharmacyjournal.in |

| 4 | Methoxy (-OCH3) | Increased antibacterial activity. pharmacyjournal.in |

| 5 | Chloro (-Cl), Fluorine (-F) | Increased potency. pharmacyjournal.in |

| 5, 7 | Halides (general) | Systematic variation can modulate cytotoxic activity. acs.org |

| 6 | Hydroxyl (-OH), Methoxy (-OCH3), Methyl (-CH3) | Increased potency. pharmacyjournal.in |

| 7 | Chloro (-Cl) | Favorable for antimicrobial and anticancer activity. researchgate.netnih.gov |

The C-2 position is the most commonly substituted position on the benzothiazole ring for generating pharmacologically active compounds. nih.govbenthamscience.com The nature of the functional group at this position is a primary driver of the specific biological activity observed.

Aryl Groups: 2-Arylbenzothiazoles are a well-established class of potent and selective anticancer agents. rsc.org The substitution pattern on the aryl ring itself can further fine-tune this activity. For example, hydroxyl-substituted 2-phenylbenzothiazoles have shown significant antitumor potential. nih.gov

Amino Groups: The 2-aminobenzothiazole (B30445) moiety is a privileged structure in medicinal chemistry. nih.gov This group can act as a hydrogen bond donor and is a key feature in drugs like Riluzole. nih.gov Derivatives with substituted amino groups are explored for a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgchalcogen.ro

Alkylthio/Mercapto Groups: The presence of a sulfur-linked group, such as a mercapto (-SH) or alkylthio (-SR) moiety, at position 2 often imparts significant biological activity. pharmacyjournal.in These groups are found in compounds with bactericidal, anti-inflammatory, and anticancer properties. pharmacyjournal.inresearchgate.net For instance, oxidation of the exocyclic sulfur in some benzothiazole series to a sulfoxide (B87167) or sulfone was found to decrease antagonist activity at the GPR35 receptor, indicating the importance of the sulfur atom's oxidation state. nih.gov

The following table outlines the activities associated with different functional groups at the C-2 position.

| C-2 Functional Group | Associated Biological Activities |

| Aryl / Substituted Phenyl | Anticancer, Anti-inflammatory, Anticonvulsant. pharmacyjournal.in |

| Amino (-NH2) / Substituted Amino | Anticancer, Antimicrobial, Anticonvulsant, Anti-inflammatory. pharmacyjournal.inrsc.org |

| Mercapto (-SH) / Alkylthio (-SR) | Bactericidal, Anti-inflammatory, Anticancer. pharmacyjournal.inresearchgate.net |

| Hydrazino (-NHNH2) | Antimalarial, Anticancer. nih.govpcbiochemres.com |

Elucidation of Key Pharmacophoric Features for Desired Activities

A pharmacophore model for a class of compounds describes the essential steric and electronic features required for optimal interaction with a specific biological target. For benzothiazole derivatives, several key pharmacophoric features have been identified through extensive SAR studies.

The benzothiazole nucleus itself is the fundamental scaffold, acting as a rigid, bicyclic aromatic system that correctly orients the substituent groups for target interaction. nih.gov Key features generally include:

Aromatic/Hydrophobic Core: The fused benzene and thiazole (B1198619) rings provide a large, flat, and hydrophobic surface that can engage in π-π stacking and hydrophobic interactions with receptor sites.

Hydrogen Bond Acceptors/Donors: The nitrogen atom at position 3 of the thiazole ring is a key hydrogen bond acceptor. Substituents at positions 2 and on the benzene ring can introduce additional hydrogen bond donors (e.g., -NH2, -OH) or acceptors (e.g., -OCH3, carbonyls), which are often crucial for anchoring the molecule to its target.

Substituent at C-2: This position is a primary point of variation and a key feature for defining selectivity. An aryl group at this position is characteristic of many anticancer agents, while an amino group is common in neuroprotective agents. nih.gov

Substitution Pattern on the Benzene Ring: Specific substitutions, particularly halogens at positions 5 or 7 and alkoxy groups at position 6, are often required to enhance potency and modulate pharmacokinetic properties. pharmacyjournal.inresearchgate.net

The combination of these features creates a specific three-dimensional arrangement of functional groups that is recognized by the biological target, leading to the observed pharmacological response.

Comparison with Related Benzothiazole Derivatives and Scaffolds

The SAR of this compound can be better understood by comparing it with other well-known benzothiazole derivatives.

Riluzole (6-trifluoromethoxy-2-aminobenzothiazole): This anticonvulsant and neuroprotective agent differs from the title compound at all three key positions. nih.gov It has a 2-amino group, which is a potent hydrogen bond donor, instead of a 2-ethoxy group. At position 6, it has a strongly electron-withdrawing trifluoromethoxy group, whereas the title compound is unsubstituted at this position. It lacks the 7-chloro substituent. This comparison highlights how different substitutions on the same scaffold can lead to distinct pharmacological profiles (neuroprotection vs. potential activities guided by the 7-chloro and 2-ethoxy groups).

2-(4-Aminophenyl)benzothiazoles: This class of compounds represents highly potent and selective anticancer agents. rsc.orgbenthamscience.com The key difference is the presence of a 4-aminophenyl group at the C-2 position. This large aromatic substituent is critical for their antitumor mechanism, which is distinct from the activities expected from a small 2-alkoxy group. This illustrates how the C-2 position can dramatically alter the therapeutic application.

Ethoxzolamide: This diuretic drug is a benzothiazole-6-sulfonamide derivative with a 2-ethylamino group. Its primary mechanism involves enzyme inhibition (carbonic anhydrase). This demonstrates that adding a sulfonamide group to the benzene ring can direct the compound's activity towards a completely different target class compared to derivatives lacking this feature. nih.gov

In essence, while the benzothiazole core provides the foundational structure, the specific biological activity is dictated by a "chemical code" written by the substituents at the C-2, C-6, and C-7 positions. The this compound scaffold represents one specific combination within this vast chemical space, whose activity is shaped by the moderate lipophilicity of the ethoxy group and the electronically and sterically influential chloro group at position 7. nih.govpharmacyjournal.in

Analogues with Different Substituents or Scaffold Modifications

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzo and thiazole rings. nih.gov While specific SAR studies on this compound are not extensively documented, the broader SAR of related benzothiazoles provides valuable insights into how modifications to this molecule might influence its activity.

The substituent at the 2-position of the benzothiazole ring plays a crucial role in determining the compound's biological profile. In the case of this compound, the ethoxy group is a key feature. Alterations to this alkoxy group can modulate activity. For instance, in a series of 2-substituted benzothiazoles, variations in the substituent at this position led to significant changes in their anticancer properties. tsijournals.com While direct replacement of the ethoxy group in this compound has not been detailed in available studies, research on related 2-alkoxybenzothiazoles suggests that the length and nature of the alkyl chain can influence lipophilicity and, consequently, cell permeability and target engagement.

Modifications involving the introduction of other functional groups have also been explored in related structures. For example, the introduction of N-methylpiperazine groups at the 2- and 6-positions of a benzothiazole scaffold was shown to improve solubility while maintaining antiproliferative activity. nih.govnih.gov This indicates that while the core benzothiazole structure is important, modifications at various positions can be made to enhance physicochemical properties without compromising biological function.

The table below summarizes the general effects of substituent changes on the benzothiazole scaffold based on findings from related compounds.

| Modification Site | Type of Substituent | General Effect on Activity |

| Position 2 | Variations in alkoxy chain length | Can modulate lipophilicity and cell permeability. |

| Replacement with amino or thiol groups | Can significantly alter the biological target and activity profile. | |

| Position 7 | Replacement of Chloro with other halogens | May alter the electronic properties and impact binding affinity. |

| Introduction of electron-donating groups | Could lead to a different pharmacological profile compared to electron-withdrawing groups. nih.gov | |

| Other Positions | Introduction of bulky groups | Can influence steric interactions with the biological target. |

| Addition of solubilizing groups | Can improve pharmacokinetic properties. nih.govnih.gov |

Activity Comparison with Related Heterocyclic Systems

The benzothiazole core of this compound is one of several privileged heterocyclic scaffolds in drug discovery. Its biological activity is often compared with other isosteric and related heterocyclic systems such as benzimidazoles and benzoxazoles to understand the role of the heteroatoms in the five-membered ring.

The table below presents a comparison of the in vitro antitumor activity of a benzothiazole derivative and its benzimidazole (B57391) and benzoxazole (B165842) analogs against various cancer cell lines.

| Compound | Heterocyclic Core | HepG2 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) |

| 1a | Benzothiazole | >100 | 1.1 |

| 1f | Benzimidazole | >100 | 8.8 |

| 1g | Benzoxazole | >100 | 9.2 |

| 1d (optimized analog) | Benzothiazole | 3.2 | 1.9 |

Data sourced from a study on novel antitumor agents. nih.gov

These findings highlight that while the benzothiazole scaffold is a potent pharmacophore, related heterocyclic systems like benzimidazoles and benzoxazoles can also yield compounds with significant biological activity. The choice of the heterocyclic core can be a strategic element in drug design, allowing for the fine-tuning of activity and physicochemical properties.

Advanced Analytical and Spectroscopic Characterization

Vibrational Spectroscopy Applications (e.g., IR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups and bonding arrangements within 7-chloro-2-ethoxybenzothiazole. The absorption of infrared radiation excites specific vibrational modes within the molecule, and the resulting spectrum serves as a unique molecular fingerprint. While a specific experimental spectrum for this compound is not detailed in the available literature, the expected characteristic absorption bands can be predicted based on its constituent functional groups.

The heteroaromatic benzothiazole (B30560) core gives rise to several distinct vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the fused ring system are expected to produce a series of sharp bands in the 1625–1430 cm⁻¹ range.

The ethoxy group (-O-CH₂-CH₃) will exhibit characteristic aliphatic C-H stretching vibrations. Asymmetric and symmetric stretching of the CH₃ and CH₂ groups are anticipated between 2975 and 2850 cm⁻¹. The C-O stretching vibration associated with the ether linkage is expected to appear as a strong band in the 1260-1000 cm⁻¹ region.

The chloro-substituent introduces a C-Cl stretching vibration. For chloro-aromatic compounds, this band typically appears in the 850-550 cm⁻¹ region. Its precise position can be influenced by the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted Major Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Benzothiazole Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Ethoxy Group (-CH₂, -CH₃) | 2975 - 2850 |

| Aromatic C=C and C=N Stretch | Benzothiazole Ring | 1625 - 1430 |

| C-O Stretch | Ethoxy Group | 1260 - 1000 |

| C-Cl Stretch | Chloro-Aromatic | 850 - 550 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for providing a detailed map of the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their multiplicity (splitting pattern due to spin-spin coupling with neighboring protons).

Aromatic Protons: The three protons on the chlorinated benzene ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to their different positions relative to the chloro and thiazole (B1198619) groups, they would likely present as distinct signals, possibly as doublets or doublets of doublets, depending on their coupling constants.

Ethoxy Protons: The ethoxy group would give rise to two signals. The methylene (B1212753) protons (-O-CH₂-) would appear as a quartet, shifted downfield due to the adjacent oxygen atom (estimated around δ 4.0-4.5 ppm). The methyl protons (-CH₃) would appear as a triplet further upfield (estimated around δ 1.3-1.6 ppm). The quartet and triplet patterns are due to coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Aromatic and Heterocyclic Carbons: The benzothiazole core contains seven carbon atoms. The carbon atom at position 2, bonded to both the ethoxy group and the nitrogen atom, would be significantly downfield. The other aromatic carbons would appear in the typical range of δ 110-160 ppm. The carbon bearing the chlorine atom (C7) would have its chemical shift influenced by the halogen's electronegativity.

Ethoxy Carbons: The two carbons of the ethoxy group would be found in the aliphatic region. The methylene carbon (-O-CH₂-) would be further downfield (estimated δ 60-70 ppm) than the methyl carbon (-CH₃) (estimated δ 15-20 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Proton Type | Predicted δ (ppm) | Predicted Multiplicity | Carbon Type | Predicted δ (ppm) |

| Aromatic (3H) | 7.0 - 8.0 | Doublets / Multiplets | Aromatic/Heterocyclic (7C) | 110 - 160 |

| -O-CH₂- | 4.0 - 4.5 | Quartet (q) | C2 (Iminocarbonyl) | >160 |

| -CH₃ | 1.3 - 1.6 | Triplet (t) | -O-CH₂- | 60 - 70 |

| -CH₃ | 15 - 20 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Molecules with conjugated π systems and heteroatoms with non-bonding electrons, such as this compound, typically exhibit characteristic absorption bands. mdpi.com The benzothiazole ring system acts as a chromophore, the part of the molecule responsible for light absorption. researchgate.net

The expected electronic transitions for this compound are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. umw.edu.pl They are typically of high intensity and are expected to occur in the UV region due to the extensive conjugation in the benzothiazole ring.

n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (n), located on the nitrogen and sulfur heteroatoms, to a π* antibonding orbital. umw.edu.pl These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.

The absorption spectrum of this compound would likely show strong absorption bands in the UV region, corresponding to these electronic transitions. The exact position of the absorption maxima (λ_max) would be influenced by the substituents (chloro and ethoxy groups) on the benzothiazole core.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature. It provides valuable information about the thermal stability and decomposition profile of a compound.

Table 3: Thermal Stability Data for Related Halogenated Benzothiazole Polymers

| Compound Type | Decomposition Temperature (T_d) for 5% Weight Loss | Reference |

|---|---|---|

| Halogen Terminated Azo-Benzothiazole Liquid Crystalline Polymers | 282–312 °C | researchgate.net |

Physico-chemical Studies Relevant to Research Applications

The concept of acid-base equilibrium is crucial for understanding the behavior of this compound in different chemical environments. The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can act as a weak base, accepting a proton (H⁺) under acidic conditions.

The strength of this basicity is quantified by the base ionization constant (K_b) or its logarithmic form, pK_b. Alternatively, the acidity of its conjugate acid (the protonated form) is given by the acid ionization constant (K_a) or pK_a. These constants are related to the water autoionization constant (K_w) by the equation K_w = K_a × K_b.

The determination of these constants can be achieved through methods such as potentiometric titration or UV-Vis spectrophotometry, where spectral changes upon protonation are monitored across a range of pH values. The pK_a value would indicate the pH at which the protonated and non-protonated forms of the molecule are present in equal concentrations. This information is vital for applications in medicinal chemistry and materials science, where the charge state of a molecule can significantly influence its solubility, binding affinity, and reactivity.

The spectral properties of this compound, particularly its UV-Vis absorption spectrum, can be significantly influenced by the surrounding solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule.

Solvent polarity, hydrogen bonding capabilities, and polarizability can all affect the energy gap between the ground and excited states. For example:

Polar Solvents: In polar solvents, dipole-dipole interactions can stabilize the ground or excited state. If the excited state is more polar than the ground state, a polar solvent will stabilize it more, leading to a red shift (bathochromic shift) in the absorption maximum to a longer wavelength. Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) to a shorter wavelength will be observed.

Hydrogen Bonding: Solvents capable of hydrogen bonding (protic solvents like ethanol (B145695) or water) can interact with the lone pairs on the nitrogen and sulfur atoms. These specific interactions can significantly alter the energy of the n → π* transitions.

Studying the spectral shifts in a range of solvents with varying properties (e.g., using the Kamlet-Taft parameters α, β, and π*) can provide valuable information about the electronic structure and intermolecular interactions of this compound.

Applications in Advanced Research Fields

Development of Fluorescent Probes for Biomolecular Detection (e.g., β-amyloid aggregates)

The benzothiazole (B30560) scaffold is a well-established pharmacophore in the design of fluorescent probes for the detection of biomolecules, most notably the β-amyloid (Aβ) aggregates associated with Alzheimer's disease. nih.govmdpi.com The general principle behind these probes lies in their ability to undergo a significant change in fluorescence properties upon binding to a specific target. nih.gov

While direct studies on 7-Chloro-2-ethoxybenzothiazole for Aβ detection are not extensively documented in publicly available research, the known properties of related benzothiazole derivatives allow for informed hypotheses. The core structure is known to interact with the beta-sheet structures of amyloid fibrils. nih.gov The presence of the electron-withdrawing chlorine atom at the 7-position and the electron-donating ethoxy group at the 2-position on the this compound molecule could modulate its electronic and photophysical properties. This substitution pattern may influence the probe's binding affinity, selectivity for Aβ aggregates, and its fluorescence quantum yield upon binding.

The development of such probes is a critical area of research for the early diagnosis and monitoring of neurodegenerative diseases. saspublishers.com An ideal fluorescent probe for Aβ should possess several key characteristics, including high sensitivity and specificity, the ability to cross the blood-brain barrier, and a significant fluorescence response upon binding to the target aggregates.

Table 1: Key Properties of an Ideal β-amyloid Fluorescent Probe

| Property | Description |

| High Binding Affinity & Selectivity | Preferentially binds to β-amyloid aggregates over other biological molecules. |

| Blood-Brain Barrier Permeability | Must be able to enter the brain to reach its target. |

| Significant Fluorescence Change | Exhibits a strong "turn-on" or ratiometric fluorescence signal upon binding. |

| Low Background Signal | Minimal fluorescence when not bound to the target to ensure a high signal-to-noise ratio. |

| Photostability | Resistant to photobleaching, allowing for stable imaging over time. |

| Low Toxicity | Safe for use in biological systems. |

Further research would be necessary to synthesize and evaluate this compound-based probes to determine if their specific substitution pattern offers advantages in these key areas.

Use as Precursors in Advanced Chemical Synthesis (e.g., Specialized Dyes, Complex Ligands)

Benzothiazole derivatives are versatile building blocks in organic synthesis. Their aromatic and heterocyclic nature makes them suitable precursors for a variety of more complex molecules, including specialized dyes and ligands for coordination chemistry.

The reactivity of this compound can be exploited for further chemical modifications. The chlorine atom can be a site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The ethoxy group at the 2-position is also a potential site for chemical transformation. This versatility makes it a potentially valuable intermediate in multi-step synthetic pathways.

In the realm of specialized dyes , benzothiazole-containing structures are known for their applications in various fields, including as sensitizers in solar cells and as components of fluorescent materials. The specific electronic properties conferred by the chloro and ethoxy substituents on this compound could be harnessed to tune the absorption and emission spectra of resulting dye molecules.

As a precursor for complex ligands , the benzothiazole nucleus can be incorporated into larger molecular frameworks designed to chelate metal ions. The nitrogen and sulfur atoms of the thiazole (B1198619) ring can act as coordination sites. By functionalizing the this compound backbone, chemists can design ligands with specific geometries and electronic properties tailored for applications in catalysis, materials science, and bioinorganic chemistry.

Contribution to Understanding Enzyme Mechanisms (e.g., Specific Enzyme Inhibition)

The study of enzyme inhibition is a cornerstone of drug discovery and fundamental biochemical research. epa.gov Benzothiazole derivatives have been investigated as inhibitors of various enzymes. While specific studies targeting this compound are not prominent, the general class of compounds is known to interact with enzyme active sites.

The mechanism of inhibition can vary widely and is dependent on the specific enzyme and the structure of the inhibitor. Inhibition can be competitive, non-competitive, or uncompetitive, and can be reversible or irreversible. The structural features of this compound, including its size, shape, and electronic distribution, would determine its potential to fit into an enzyme's active site and interact with key amino acid residues.

By studying how molecules like this compound and its derivatives interact with specific enzymes, researchers can gain valuable insights into the enzyme's structure, function, and catalytic mechanism. This knowledge can then be used to design more potent and selective inhibitors for therapeutic purposes or as chemical probes to study biological pathways.

Q & A

Q. What are the common synthetic routes for preparing 7-Chloro-2-ethoxybenzothiazole, and what analytical techniques validate its structure?

Methodological Answer: The synthesis typically involves cyclization of substituted aniline precursors followed by ethoxy group introduction. For example:

Cyclization : Start with 3-chloro-4-fluoroaniline, react with thiourea under acidic conditions to form the benzothiazole core .

Ethoxy Substitution : Treat the intermediate (e.g., 7-chloro-2-aminobenzothiazole) with ethylating agents like ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents (e.g., DMF) .

Q. Analytical Validation :

Q. How is the purity of this compound assessed in academic research?

Methodological Answer:

Q. What in vivo models evaluate the pharmacological activities of this compound derivatives?

Methodological Answer:

- Analgesic Activity : Use the hot-plate test (55°C) in mice; measure latency to paw-licking. Compounds showing >30% latency increase at 50 mg/kg are considered active .

- Anti-inflammatory Screening : Carrageenan-induced rat paw edema model; measure volume reduction at 3–6 hours post-administration .

- Dose-Response Studies : Compare ED₅₀ values across derivatives to identify structure-activity trends .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Variable Control : Standardize assay conditions (e.g., cell lines, animal strains, dosage regimes). For example, conflicting HIV-1 protease inhibition data may arise from differing enzyme sources .

- Structural Confirmation : Re-validate derivatives using X-ray crystallography to rule out polymorphic or stereochemical variations .

- Meta-Analysis : Compare substituent effects across studies (e.g., fluoro vs. methoxy groups at position 6 alter bioavailability by ~20%) .

Table 1 : Example of Activity Variability in Derivatives

| Substituent (Position) | HIV-1 IC₅₀ (µM) | Antitumor IC₅₀ (µM) |

|---|---|---|

| 6-Fluoro | 12.3 | 45.7 |

| 6-Methoxy | 8.9 | 28.4 |

| Data from |

Q. What strategies optimize reaction conditions for ethoxy group introduction at the 2-position of benzothiazoles?

Methodological Answer:

- Solvent Selection : Use DMF for nucleophilic substitution due to its high polarity and ability to stabilize intermediates .

- Catalysis : Add KI to enhance ethyl bromide reactivity via the Finkelstein mechanism .

- Reaction Monitoring : Employ inline FTIR to track ethoxy group formation in real-time, reducing side products .

Q. Optimized Protocol :

React 7-chloro-2-aminobenzothiazole (1 eq) with ethyl bromide (1.2 eq) and K₂CO₃ (2 eq) in DMF at 80°C for 12 hours.

Yield improvement from 65% to 89% when using 0.1 eq KI .

Q. How do crystallographic studies inform structure-activity relationships of this compound derivatives?

Methodological Answer:

- Dihedral Angles : X-ray data shows that planar benzothiazole cores (e.g., dihedral angle <5° between rings) enhance π-π stacking with biological targets (e.g., HIV-1 protease) .

- Hydrogen Bonding : Ethoxy groups participate in C–H···N interactions (3.58 Å), stabilizing ligand-receptor complexes .

- Packing Analysis : Tight crystal packing (e.g., 3.75 Å π-π distances) correlates with improved thermal stability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.